molecular formula C22H17ClN4O4 B2863297 6-({4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one CAS No. 1112440-60-4

6-({4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one

Cat. No. B2863297
CAS RN: 1112440-60-4
M. Wt: 436.85
InChI Key: LTXBXSUHXGTBAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-({4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one is a useful research compound. Its molecular formula is C22H17ClN4O4 and its molecular weight is 436.85. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

The structural complexity of this compound suggests potential for antimicrobial activity. Quinazolinone derivatives, which are structurally related, have been shown to possess a broad spectrum of biological activities, including antibacterial and antifungal properties . This compound could be explored for its efficacy against resistant bacterial strains, which is a significant concern in modern medicine.

Anti-inflammatory Properties

Compounds with similar structures have demonstrated anti-inflammatory effects . This compound could be investigated for its ability to inhibit inflammatory pathways, potentially contributing to treatments for conditions like arthritis or asthma.

Anticancer Applications

Quinazolinones are known to be important scaffolds in cancer treatment drugs . The compound could be studied for its anticancer properties, possibly acting as a lead compound in the development of new chemotherapeutic agents.

Anticonvulsant Effects

The related quinazolinone compounds have shown promise as anticonvulsants . Research into this compound could extend to its potential use in managing seizure disorders, offering an alternative to current antiepileptic drugs.

Sedative-Hypnotic Potential

Research has indicated that certain derivatives of this compound have sedative-hypnotic activity . This suggests that it could be useful in the development of new anxiolytic or sleep-inducing medications.

Antihistaminic Activity

The compound has been evaluated for its antihistaminic activity, which could make it a candidate for allergy treatment, providing relief from symptoms like sneezing, itching, and hives .

properties

IUPAC Name

2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O4/c1-30-18-5-3-2-4-17(18)24-19(28)13-27-12-15(8-11-20(27)29)22-25-21(26-31-22)14-6-9-16(23)10-7-14/h2-12H,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXBXSUHXGTBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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